molecular formula C15H12N8OS2 B2860925 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868969-05-5

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2860925
CAS No.: 868969-05-5
M. Wt: 384.44
InChI Key: CMRLMIWUXHMRTL-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H12N8OS2 and its molecular weight is 384.44. The purity is usually 95%.
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Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects based on available research findings.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole moiety linked to a pyridazinyl-triazole structure. This unique combination suggests a diverse range of biological activities owing to the presence of multiple heterocyclic systems.

Molecular Formula: C15H12N8OS2
CAS Number: 868967-89-9

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant anticancer properties. For instance:

  • Induction of Apoptosis: Similar derivatives have been shown to induce apoptosis in various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast carcinoma), and HT-29 (colorectal cancer) .

Summary of Anticancer Studies

CompoundCell LineIC50 (µM)Mechanism
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thioacetamide)MCF-7TBDApoptosis induction
N-(5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl)acetamideHeLa19.0Apoptosis induction
2-Amino-5-(phenyl)-1,3,4-thiadiazoleHT-2915.6Cytostatic properties

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been documented extensively. Compounds with similar structures have demonstrated activity against various bacteria and fungi:

Antimicrobial Efficacy

CompoundTarget OrganismMIC (µg/mL)
Thiadiazole Derivative AE. coli32.6
Thiadiazole Derivative BS. aureus62.5
Thiadiazole Derivative CA. nigerTBD

These findings suggest that this compound may also possess similar antimicrobial properties.

Mechanistic Insights

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with cellular targets involved in critical pathways such as apoptosis and cell division. The presence of the thiadiazole ring enhances the compound's ability to form complexes with metal ions or interact with biomolecules like DNA and proteins.

Case Studies and Research Findings

Several studies have explored the biological activities associated with thiadiazole derivatives:

  • Cytotoxic Properties: A review highlighted that various 1,3,4-thiadiazole derivatives exhibited cytotoxic effects against cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM .
  • Antimicrobial Activity: Research indicated that certain thiadiazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8OS2/c1-9-18-21-15(26-9)17-12(24)8-25-13-5-4-11-19-20-14(23(11)22-13)10-3-2-6-16-7-10/h2-7H,8H2,1H3,(H,17,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRLMIWUXHMRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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